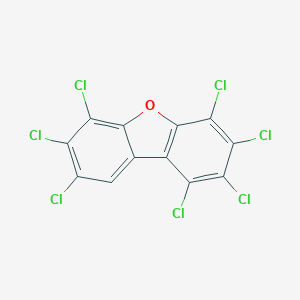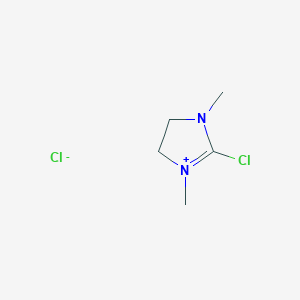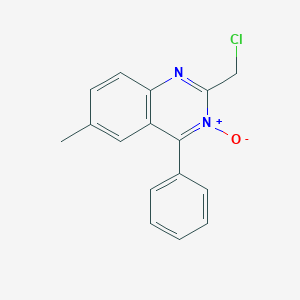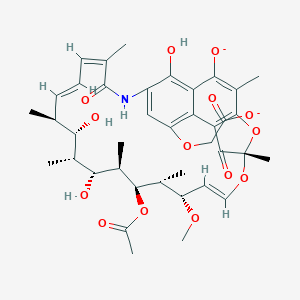
Rifamycin B
Overview
Description
Rifamycin B is a member of the rifamycin family, a group of antibiotics known for their effectiveness against mycobacteria. These antibiotics are either synthesized naturally by the bacterium Amycolatopsis rifamycinica or artificially. This compound was first isolated in 1957 from a fermentation culture of Streptomyces mediterranei. It is a precursor to several clinically important antibiotics, including rifampicin, rifabutin, and rifapentine .
Mechanism of Action
Target of Action
Rifamycin B, like other members of the rifamycin family, primarily targets the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .
Mode of Action
This compound exerts its antibacterial effect by strongly binding to the RNAP . This binding inhibits RNA synthesis, particularly during the initiation phase of the process . The interaction involves stacking interactions between the naphthalene ring of this compound and the aromatic moiety in the polymerase .
Biochemical Pathways
The inhibition of RNAP by this compound affects the RNA synthesis pathway . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . The biosynthesis of this compound itself begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which forms part of the final naphthalene aromatic moiety in this compound .
Pharmacokinetics
It’s known that this compound is poorly absorbed after oral administration, with 97% of the drug recovered primarily unchanged in feces . This compound’s maximum concentration (Cmax) in plasma occurs around 2 hours after ingestion, and its half-life is approximately 2.5–4 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting RNAP and, consequently, RNA synthesis, this compound prevents bacteria from producing essential proteins . This leads to bactericidal activity against many Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the β-barrel assembly machinery in bacteria plays a crucial role in restricting this compound from entering the cell . Additionally, cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism can modulate the killing efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Rifamycin B inhibits RNA polymerase (RNAP), a crucial enzyme in the transcription process . This interaction with RNAP is a key aspect of its biochemical role. Resistance to this compound is prevalent, with mechanisms ranging from primary target modification to antibiotic inactivation .
Cellular Effects
This compound’s inhibition of RNAP impacts various cellular processes. By inhibiting RNAP, it disrupts RNA synthesis, thereby affecting gene expression and cellular metabolism . This can have profound effects on cell function, including impacts on cell signaling pathways.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with RNAP . By binding to the β subunit of DNA-dependent RNAP, it inhibits RNA synthesis through steric occlusion . This inhibition can lead to changes in gene expression.
Metabolic Pathways
This compound is involved in the RNA synthesis pathway, where it interacts with RNAP . Its inhibition of RNAP can affect metabolic flux and metabolite levels.
Subcellular Localization
This compound targets RNAP, which is located in the cytoplasm of the cell Its activity is therefore localized to this subcellular compartment
The information provided here is based on currently available research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifamycin B is typically produced through fermentation using Amycolatopsis mediterranei. The process involves optimizing various parameters such as substrate concentration, pH, temperature, and incubation time. Solid-state fermentation has been employed using substrates like coconut oil cake, groundnut oil cake, and rice husk .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimization of process parameters, including the use of specific agro-industrial substrates and controlled fermentation conditions, is crucial for maximizing yield. Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Rifamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form rifamycin S, which is then reduced to produce rifamycin SV .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of rifamycin S to rifamycin SV typically involves the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include rifamycin S, rifamycin SV, and other derivatives like rifampicin and rifabutin .
Scientific Research Applications
Rifamycin B and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other rifamycin derivatives.
Biology: Studied for its antimicrobial properties and its mechanism of action against bacterial RNA polymerase.
Medicine: this compound derivatives are used to treat tuberculosis, leprosy, and other mycobacterial infections.
Industry: Employed in the production of antibiotics and in research related to drug resistance mechanisms.
Comparison with Similar Compounds
Rifampicin: A derivative of rifamycin B, widely used in the treatment of tuberculosis and other bacterial infections.
Rifabutin: Another derivative, used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment
Uniqueness: this compound is unique due to its role as a precursor to several important antibiotics. Its derivatives have varying pharmacokinetic properties, making them suitable for different clinical applications. For instance, rifampicin is known for its potent antibacterial activity, while rifapentine’s longer half-life allows for less frequent dosing .
Properties
CAS No. |
13929-35-6 |
|---|---|
Molecular Formula |
C39H49NO14 |
Molecular Weight |
755.8 g/mol |
IUPAC Name |
2-[[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 |
InChI Key |
SQTCRTQCPJICLD-OFAZVZOZSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
Key on ui other cas no. |
13929-35-6 |
Synonyms |
4-O-(Carboxymethyl)rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of rifamycin B and its derivatives?
A: this compound and its derivatives, including rifampicin, exert their antibacterial activity by specifically inhibiting bacterial DNA-dependent RNA polymerases. [, , ] This inhibition disrupts the transcription process, ultimately leading to bacterial cell death.
Q2: How does the inhibition of bacterial RNA polymerase by this compound differ from its interaction with eukaryotic RNA polymerases?
A: Rifamycins exhibit selective toxicity towards bacterial RNA polymerases. This selectivity is attributed to structural differences between bacterial and eukaryotic RNA polymerases, allowing rifamycins to bind to the bacterial enzyme with higher affinity and specificity. [, ]
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C39H47NO13 and a molecular weight of 717.76 g/mol. []
Q4: What spectroscopic data are available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about its functional groups, structure, and molecular weight. [, , , ]
Q5: What is rifamycin oxidase, and what role does it play in rifamycin production?
A: Rifamycin oxidase is an enzyme that catalyzes the biotransformation of this compound to rifamycin S, a more potent antibiotic and a key intermediate in the synthesis of several semisynthetic rifamycins. This enzyme is found in various microorganisms, including Humicola spp. and Curvularia lunata. [, , ]
Q6: Have any quantitative structure-activity relationship (QSAR) studies been conducted on this compound derivatives?
A: Yes, QSAR studies have been conducted on this compound amides and hydrazides to investigate the relationship between their chemical structure and antibacterial activity as well as toxicity in mice. These studies have revealed that activity is often a parabolic function of the partition coefficient (log P) and that the electronic parameter (σ*) plays a crucial role in determining toxicity. [, ]
Q7: What is the impact of structural modifications on the activity of this compound derivatives?
A: Structural modifications of this compound, particularly at the C-3, C-4, C-21, and C-23 positions, significantly influence its antibacterial activity, potency, and selectivity. [, ] Researchers have successfully synthesized analogs with improved activity against rifampicin-resistant Mycobacterium tuberculosis strains by modifying the polyketide backbone. [] One notable example is the synthesis of 24-desmethylrifampicin, which demonstrated enhanced activity against multidrug-resistant strains compared to rifampicin. []
Q8: Are there any strategies to improve the stability or solubility of this compound?
A: While this compound itself is not widely used clinically, its derivative, rifampicin, is often formulated to improve its stability and bioavailability. Techniques like microencapsulation and the use of cyclodextrin complexes have been explored to enhance solubility, stability, and controlled release. []
Q9: What is the significance of barbital in this compound fermentation?
A: Barbital, a central nervous system depressant, has been found to enhance this compound production in Amycolatopsis mediterranei cultures. [, ] The mechanism of this enhancement is not fully understood, but it highlights the complexity of rifamycin biosynthesis and the potential for using various compounds to optimize its production.
Q10: What are the known mechanisms of resistance to this compound and its derivatives?
A: The most prevalent mechanism of resistance to this compound and its derivatives, particularly in Mycobacterium tuberculosis, involves mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. These mutations alter the drug-binding site, reducing the affinity of rifamycins for the enzyme and leading to resistance. [, ]
Q11: What factors influence the industrial production of this compound?
A: Industrial production of this compound is influenced by various factors, including strain selection, medium composition, dissolved oxygen levels, pH, temperature, and fermentation mode. [, , , , , , , ] Optimization strategies involve manipulating these parameters to maximize yield and reduce production costs.
Q12: What are some strategies employed to improve this compound production?
A12: Researchers have employed diverse approaches to enhance this compound production, including:
- Strain improvement: This involves using techniques like random mutagenesis and genetic engineering to develop strains with higher this compound productivity. [, , , , ]
- Medium optimization: Identifying the optimal carbon and nitrogen sources, as well as their concentrations, is crucial. [, , , , ]
- Fed-batch fermentation: This technique involves the controlled addition of nutrients during fermentation to maintain optimal conditions for growth and this compound production. [, , ]
Q13: How does dissolved oxygen affect this compound production?
A: this compound fermentation is an aerobic process requiring high levels of dissolved oxygen. Studies have shown that maintaining dissolved oxygen above 25% saturation is crucial for optimal this compound production. [, ] Insufficient oxygen supply can lead to decreased yields.
Q14: What is the role of gene amplification in improving this compound production?
A: Gene amplification, involving the increase in copy number of specific genes, has been successfully employed to enhance this compound production. In a study using Amycolatopsis mediterranei, amplification of genes involved in rifamycin biosynthesis resulted in a significant increase in productivity. []
Q15: How do different nitrogen sources impact this compound production?
A: The type and concentration of nitrogen sources in the fermentation medium can significantly impact this compound production. Studies have shown that replacing ammonium sulfate with potassium nitrate or ammonium nitrate can lead to substantial yield improvements. [, ]
Q16: What is the significance of colony morphology in this compound production?
A: Colony morphology can serve as a visual indicator of this compound productivity. Research has revealed a correlation between specific colony morphologies, such as orange-red colored colonies with rosette shapes, and higher this compound yields. []
Q17: What are some analytical methods used to determine this compound activity?
A17: Two main methods are employed to determine this compound activity:
- Spectrophotometric estimation: This method utilizes the characteristic UV-Vis absorbance properties of this compound for quantification. It is generally considered more accurate, especially for purified preparations. []
Q18: What is the role of the rif gene cluster in this compound biosynthesis?
A: The rif gene cluster in Amycolatopsis mediterranei encodes a type I polyketide synthase (PKS) and various tailoring enzymes responsible for the biosynthesis of this compound. This cluster spans approximately 96 kb and contains genes encoding enzymes involved in the assembly of the polyketide backbone, the formation of the naphthoquinone chromophore, and post-PKS modifications. [, , , , ]
Q19: How can genetic engineering be used to generate rifamycin analogs?
A: Genetic engineering of the rif gene cluster provides a powerful tool for generating novel rifamycin analogs. Researchers have successfully swapped specific domains within the rifamycin PKS with those from other PKS systems, leading to the production of modified rifamycin analogs with altered structures and potentially improved activities. [, , ]
Q20: What is the role of the rifF gene in this compound biosynthesis?
A: The rifF gene, located downstream of the rif PKS gene cluster, encodes an amide synthase responsible for releasing the completed linear polyketide chain from the PKS and catalyzing the formation of the macrocyclic ansa ring, a characteristic structural feature of rifamycins. []
Q21: What insights have been gained into the early steps of this compound biosynthesis?
A: Studies on Amycolatopsis mediterranei mutants have led to the isolation and characterization of early intermediates in this compound biosynthesis. These include proansamycin B, 34a-deoxy-rifamycin W, and various linear polyketide intermediates, providing valuable insights into the biosynthetic pathway and the timing of key steps, such as the formation of the naphthoquinone ring. [, , ]
Q22: What is the significance of 3-amino-5-hydroxybenzoic acid (AHBA) in rifamycin biosynthesis?
A: AHBA serves as the unique biosynthetic starter unit for rifamycin and related ansamycin antibiotics. Its biosynthesis involves a novel branch of the shikimate pathway, which has been extensively studied through genetic and biochemical approaches. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)

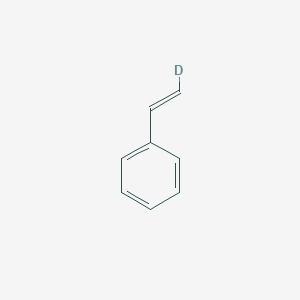

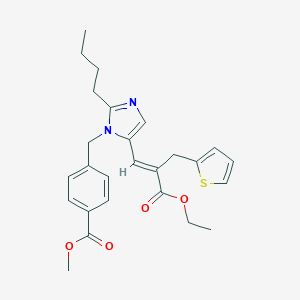
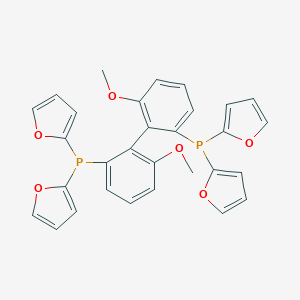
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
